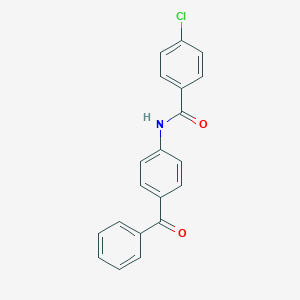
N-(4-benzoylphenyl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzoylphenyl)-4-chlorobenzamide, commonly known as BPN or BPNH, is a chemical compound that has been widely studied for its potential use in scientific research. BPN is a member of the benzamide family of compounds, which have been found to have a variety of biological activities. In
科学的研究の応用
BPN has been found to have a variety of scientific research applications. One of the most promising areas of research is its potential use as a tool for studying the role of the endocannabinoid system in the brain. BPN has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, BPN can increase the levels of anandamide in the brain, allowing researchers to study its effects on various physiological processes.
作用機序
The mechanism of action of BPN involves its inhibition of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endocannabinoid that has been found to have a variety of physiological effects, including pain relief, appetite regulation, and mood regulation. By increasing the levels of anandamide, BPN may be able to modulate these processes and provide insights into the role of the endocannabinoid system in health and disease.
生化学的および生理学的効果
BPN has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of FAAH, BPN has been shown to have anti-inflammatory and analgesic effects. It has also been found to reduce anxiety-like behavior in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using BPN in lab experiments is its selectivity for FAAH inhibition. Unlike other compounds that have been found to inhibit FAAH, BPN does not affect other enzymes in the endocannabinoid system, making it a useful tool for studying the specific effects of FAAH inhibition. However, one limitation of using BPN is its relatively low potency compared to other FAAH inhibitors. This may limit its usefulness in certain experiments where higher levels of FAAH inhibition are required.
将来の方向性
There are several future directions for research on BPN. One area of interest is its potential use as a treatment for anxiety disorders. Animal studies have shown promising results, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a tool for studying the role of the endocannabinoid system in pain regulation. By inhibiting FAAH and increasing the levels of anandamide, BPN may be able to provide insights into the mechanisms underlying pain relief. Finally, further research is needed to optimize the synthesis and purification of BPN to improve its potency and purity for use in lab experiments.
合成法
The synthesis of BPN involves the reaction of 4-chlorobenzoic acid with 4-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain BPN in high purity.
特性
CAS番号 |
7461-48-5 |
|---|---|
製品名 |
N-(4-benzoylphenyl)-4-chlorobenzamide |
分子式 |
C20H14ClNO2 |
分子量 |
335.8 g/mol |
IUPAC名 |
N-(4-benzoylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C20H14ClNO2/c21-17-10-6-16(7-11-17)20(24)22-18-12-8-15(9-13-18)19(23)14-4-2-1-3-5-14/h1-13H,(H,22,24) |
InChIキー |
JJNUFGKSMVVNIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
その他のCAS番号 |
7461-48-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



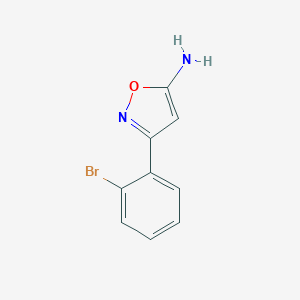
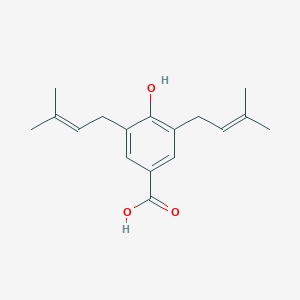
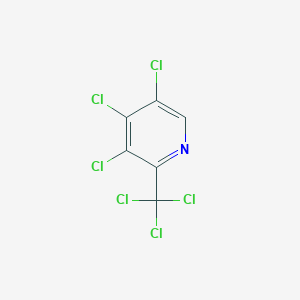
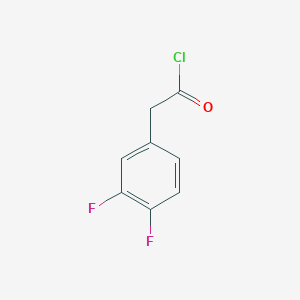
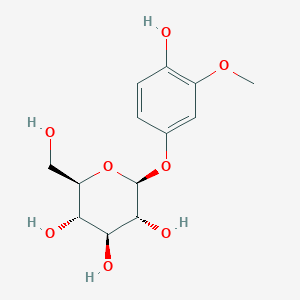
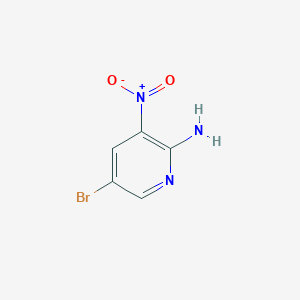
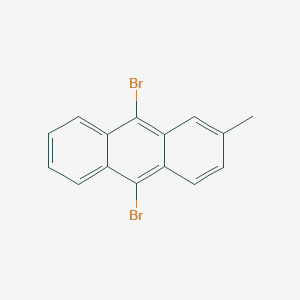
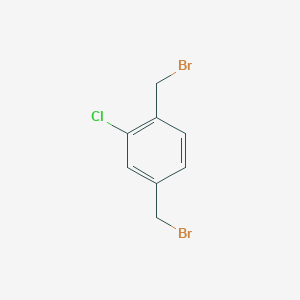
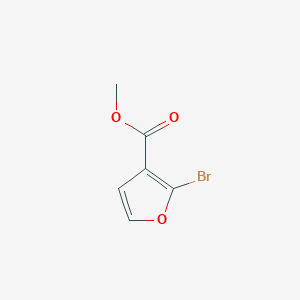
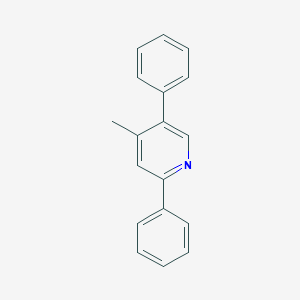
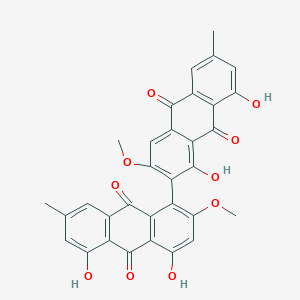
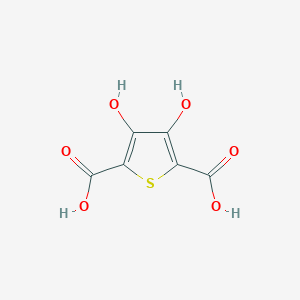
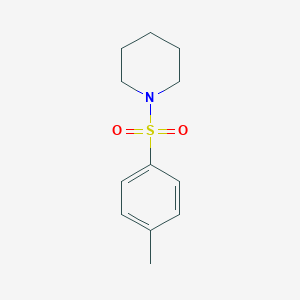
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)